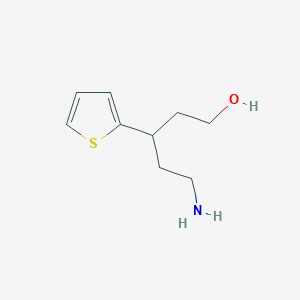![molecular formula C8H10N6O2 B1377818 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid CAS No. 1573548-09-0](/img/structure/B1377818.png)
3-[(2-amino-9H-purin-6-yl)amino]propanoic acid
Descripción general
Descripción
“3-[(2-amino-9H-purin-6-yl)amino]propanoic acid” is a compound with the CAS Number 1573548-09-0 . It has a molecular weight of 222.21 . The IUPAC name for this compound is 3-((2-amino-9H-purin-6-yl)amino)propanoic acid . It is typically stored as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N6O2/c9-8-13-6(10-2-1-4(15)16)5-7(14-8)12-3-11-5/h3H,1-2H2,(H,15,16)(H4,9,10,11,12,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-[(2-amino-9H-purin-6-yl)amino]propanoic acid” is a powder . Its molecular weight is 222.21 , and its molecular formula is C8H10N6O2 .Aplicaciones Científicas De Investigación
Immunobiological Activity
A study by Doláková et al. (2005) synthesized derivatives of 2-amino-3-(purin-9-yl)propanoic acid and tested them for immunostimulatory and immunomodulatory potency. They found that certain derivatives significantly enhanced the secretion of chemokines, indicating potential applications in immune response modulation Doláková et al., 2005.
Enzymatic Synthesis for Drug Development
Chen et al. (2011) reported on the enzymatic preparation of an (S)-amino acid, a key intermediate needed for the synthesis of an antidiabetic drug. Their research demonstrates an effective chemoenzymatic method for producing this critical compound, highlighting its importance in the pharmaceutical industry Chen et al., 2011.
Structural Chemistry and Polymorphism
Podjed and Modec (2022) explored the hydrogen bonding and polymorphism in salts formed between amino alcohols and quinaldinate. Their study contributes to the understanding of molecular interactions and crystal engineering, showcasing the structural versatility of amino acid derivatives Podjed & Modec, 2022.
Key Intermediates in Drug Synthesis
Research by Zhu-ming (2012) focused on synthesizing a key intermediate of Tenofovir Disoproxil Fumarate, a notable antiretroviral medication. The study outlined an optimized method for preparing this intermediate, which is crucial for the large-scale production of the drug Yu Zhu-ming, 2012.
Propiedades
IUPAC Name |
3-[(2-amino-7H-purin-6-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c9-8-13-6(10-2-1-4(15)16)5-7(14-8)12-3-11-5/h3H,1-2H2,(H,15,16)(H4,9,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNUIRULLQNCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-amino-9H-purin-6-yl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)








![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)


